molecular formula C11H11Br B8333855 7-(bromomethyl)-2-methyl-1H-indene

7-(bromomethyl)-2-methyl-1H-indene

Cat. No. B8333855
M. Wt: 223.11 g/mol
InChI Key: VNGGACRTAVASTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(bromomethyl)-2-methyl-1H-indene is a useful research compound. Its molecular formula is C11H11Br and its molecular weight is 223.11 g/mol. The purity is usually 95%.
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properties

Product Name

7-(bromomethyl)-2-methyl-1H-indene

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

7-(bromomethyl)-2-methyl-1H-indene

InChI

InChI=1S/C11H11Br/c1-8-5-9-3-2-4-10(7-12)11(9)6-8/h2-5H,6-7H2,1H3

InChI Key

VNGGACRTAVASTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 17.9 g (70 mmol) of 4-(bromomethyl)-1-methoxy-2-methylindane in 300 ml of toluene 2.0 g of TsOH was added at 110° C. This mixture was refluxed with Dean-Stark trap within 15 minutes and then passed through short column with silica gel 60 (40-63 μm). The silica gel layer was additionally washed by 200 ml of toluene. The combined elute was evaporated to dryness. The product was isolated by flash chromatography on silica gel 60 (40-63 μm, eluent: hexanes). Yield 15.6 g (96%). Anal. calc. for C11H11Br: C, 59.22; H, 4.97. Found: C, 59.33; H, 5.08. 1H NMR (CDCl3): δ 7.19-7.23 (m, 2H, 4,6-H), 7.10 (m, 1H, 5-H), 6.50 (m, 1H, 3-H), 4.56 (s, 2H, CH2Br), 3.36 (br.s, 2H, 1,1′-H), 2.19 (m, 3H, 2-Me). 13C{1H} NMR (CDCl3): δ 146.6, 146.2, 142.4, 132.0, 127.17, 127.14, 124.4, 120.2, 40.9, 31.7, 16.7.
Name
4-(bromomethyl)-1-methoxy-2-methylindane
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
13C{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 37.5 g (0.147 mol) of 4-(bromomethyl)-1-methoxy-2-methylindane in 600 ml of toluene 3.12 g (16.4 mmol) of TsOH was added at 110° C. This mixture was refluxed with Dean-Stark trap within 12 min and then passed through short column with Silica Gel 60 (40-63 um, d 90 mm, l 80 mm). The Silica Gel layer was additionally washed by 500 ml of toluene. The combined elute was evaporated to dryness. The product was isolated by flash chromatography on short column with Silica Gel 60 (40-63 um, d 90 mm, l 80 mm; eluent: hexanes). Yield 33.2 g (97%).
Name
4-(bromomethyl)-1-methoxy-2-methylindane
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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